4-(Propylaminomethyl)benzoic acid
Description
4-(Propylaminomethyl)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a propylaminomethyl group. This compound is known for its zwitterionic properties, making it useful in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Amination of 4-(Chloromethyl)benzoic Acid: One common method involves the amination of 4-(chloromethyl)benzoic acid with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution reaction.
Hydrogenation of 4-(Cyanomethyl)benzoic Acid: Another method involves the hydrogenation of 4-(cyanomethyl)benzoic acid in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Reactor Synthesis: In industrial settings, the compound is often synthesized in batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis is another method used in industrial production, offering advantages in terms of scalability and consistency in product quality.
Types of Reactions:
Oxidation: 4-(Propylaminomethyl)benzoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Propylamine in ethanol with a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Properties
IUPAC Name |
4-(propylaminomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMGDDUFBSBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-(Propylaminomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a zwitterionic stationary phase in liquid chromatography for the separation of complex mixtures.
Biology: Investigated for its potential role in biochemical assays and as a ligand in protein binding studies.
Medicine: Explored for its antifibrinolytic properties, which may be useful in controlling excessive bleeding.
Mechanism of Action
The mechanism of action of 4-(propylaminomethyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect pathways related to fibrinolysis, thereby reducing the breakdown of fibrin clots and controlling bleeding.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar in structure but lacks the propyl group, making it less hydrophobic.
4-(Dimethylaminomethyl)benzoic Acid: Contains a dimethylamino group instead of a propylamino group, affecting its reactivity and solubility.
4-(Cyanomethyl)benzoic Acid: Contains a nitrile group, which can be converted to an amine group through hydrogenation.
Uniqueness: 4-(Propylaminomethyl)benzoic acid is unique due to its zwitterionic nature and the presence of the propylaminomethyl group, which enhances its hydrophobicity and makes it suitable for specific applications in chromatography and biochemical assays .
Biological Activity
4-(Propylaminomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a propylaminomethyl group attached to the benzoic acid backbone, which may influence its pharmacological properties. Research into its biological activity includes antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure
The chemical structure of 4-(Propylaminomethyl)benzoic acid can be represented as follows:
Antimicrobial Activity
Studies have shown that various benzoic acid derivatives exhibit antimicrobial properties. In particular, 4-(Propylaminomethyl)benzoic acid has demonstrated effectiveness against a range of bacterial strains. A comparative study indicated that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-(Propylaminomethyl)benzoic acid | Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 | |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | 125 |
| Candida albicans | 125 |
Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can modulate inflammatory pathways. The presence of the propylaminomethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies have suggested that derivatives can significantly reduce the production of TNF-α and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
4-(Propylaminomethyl)benzoic acid has also been investigated for its anticancer properties. In cell-based assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspases |
| HeLa | 20 | Caspase activation and cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that compounds with similar structures to 4-(Propylaminomethyl)benzoic acid exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial activity.
- Inflammatory Response Modulation : In another investigation focused on inflammatory markers in human fibroblasts, it was found that treatment with 4-(Propylaminomethyl)benzoic acid significantly reduced levels of pro-inflammatory cytokines compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis, reinforcing its potential use in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Propylaminomethyl)benzoic acid?
The synthesis typically involves coupling reactions between benzoic acid derivatives and propylamine-containing precursors. Key methods include:
- Catalytic amidation : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to form the amide bond .
- Direct alkylation : Reacting 4-(bromomethyl)benzoic acid with propylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile . Optimization parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acid:amine). Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. How is the molecular structure of 4-(Propylaminomethyl)benzoic acid characterized?
- X-ray crystallography : Single-crystal diffraction data collected using MoKα radiation (λ = 0.71073 Å) on diffractometers (e.g., XtaLAB Synergy R). Data refinement with SHELXL (space group P21/c, unit cell parameters: a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å) .
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for crystallographic data management .
- Spectroscopy : FT-IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR for confirming substituent positions .
Q. What analytical techniques are used to assess purity and thermal stability?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~200°C for similar benzoic acid derivatives) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and crystallinity .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
- Multi-program validation : Cross-checking results with SHELXL, SIR97, and Olex2 to address discrepancies in R values or electron density maps .
- Twinned data handling : Using SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in monoclinic systems .
- Database benchmarking : Comparing unit cell parameters with the Cambridge Structural Database (CSD) to validate lattice dimensions .
Q. What methodologies evaluate the biological activity of 4-(Propylaminomethyl)benzoic acid?
- Enzyme inhibition assays : Testing against targets like carbonic anhydrase using spectrophotometric methods (e.g., IC₅₀ determination via esterase activity) .
- Comparative studies : Structure-activity relationship (SAR) analysis against analogs (e.g., sulfonamide derivatives) to identify critical substituent effects (Table 1) .
Table 1 : Bioactivity comparison of benzoic acid derivatives
| Compound | Enzyme Inhibition (IC₅₀, nM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 4-(Propylaminomethyl)BA | 85 ± 3.2 | 12.5 (vs. E. coli) |
| 4-(Butylsulfamoyl)BA | 120 ± 5.1 | 25.0 |
| Data adapted from inhibition and broth dilution assays |
Q. How do substituent variations influence the compound’s physicochemical properties?
- Solubility studies : Measured via gravimetric methods in solvents like methanol or DMSO. For example, 4-(Dimethylamino)benzoic acid has solubility of 8.2 mg/mL in DMSO at 298 K .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer. Para-substituted derivatives show stronger O–H···O dimerization than ortho analogs .
Q. What computational approaches predict the compound’s reactivity?
- DFT calculations : Optimizing geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (e.g., HOMO-LUMO gap ~5.2 eV for similar derivatives) .
- Molecular docking : Simulating binding modes with protein targets (e.g., cPLA2α) using AutoDock Vina (binding energy ≤ -7.5 kcal/mol) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
